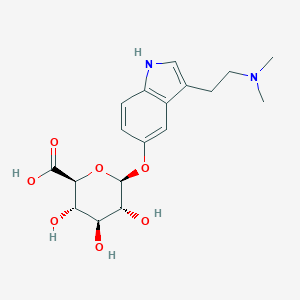
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid, commonly known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a small molecule that is highly water-soluble and can easily penetrate cell membranes. Its unique properties make it an excellent tool for studying protein aggregation and amyloid formation.
作用机制
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binds to amyloid fibrils and undergoes a conformational change, resulting in an increase in fluorescence intensity. The exact mechanism of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binding to amyloid fibrils is not fully understood, but it is believed to involve hydrophobic interactions between 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid and the amyloid fibrils.
生化和生理效应
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is commonly used in vitro and in vivo experiments.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is its high sensitivity and specificity for detecting amyloid fibrils. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is also highly water-soluble, which makes it easy to use in experiments. However, 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential interference with other fluorescent dyes.
未来方向
For 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid research could include developing new methods for detecting amyloid fibrils, studying the effect of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid on amyloid formation, and exploring the use of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid in clinical applications. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid could also be used in combination with other fluorescent dyes to study protein aggregation and amyloid formation in more detail.
合成方法
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can be synthesized by reacting 2-ethyl-4-methylthioxanthone with diethylaminoethylamine and then reacting the resulting compound with 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid. The reaction yields 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid as a yellow powder that is highly water-soluble.
科研应用
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has been widely used in scientific research to study protein aggregation and amyloid formation. It is commonly used to detect amyloid fibrils in vitro and in vivo. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can also be used to monitor the kinetics of amyloid formation and to study the effect of various factors on amyloid formation, such as pH, temperature, and the presence of other molecules.
性质
CAS 编号 |
16170-88-0 |
|---|---|
产品名称 |
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid |
分子式 |
C30H38N2O5S2 |
分子量 |
570.8 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C20H24N2OS.C10H14O4S/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h6-11,21H,4-5,12-13H2,1-3H3;4-6,11H,1-3H3,(H,12,13,14) |
InChI 键 |
RSTDJYGDTNRVHD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
规范 SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
其他 CAS 编号 |
16170-88-0 |
同义词 |
1-(2-diethylaminoethylamino)-4-methyl-thioxanthen-9-one, 4-hydroxy-2-m ethyl-5-propan-2-yl-benzenesulfonic acid |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





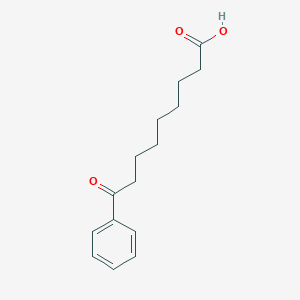
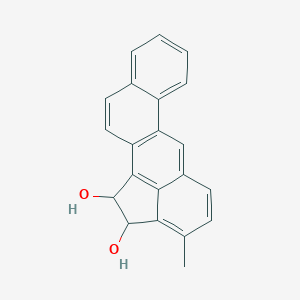
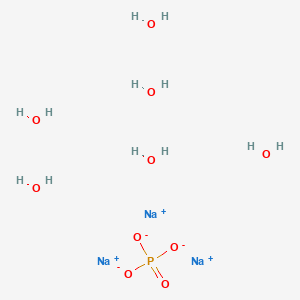
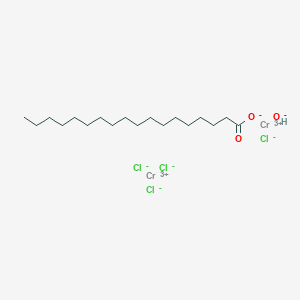
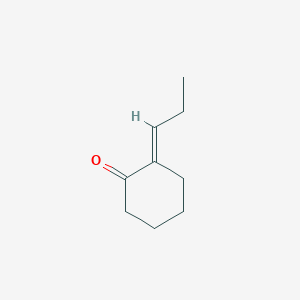


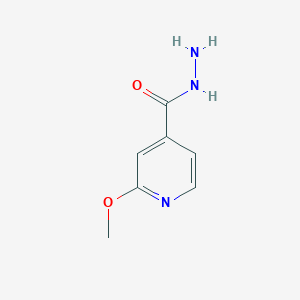

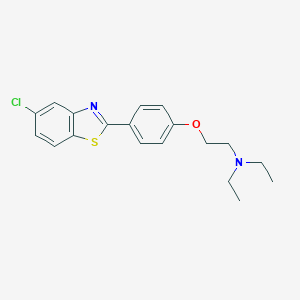
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
